Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate
Description
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring fused with a methyl ester group and a 3-(methylsulfanyl)propanoyl substituent. Pyrrolidines are widely studied for their roles in pharmaceuticals and fine chemicals due to their conformational flexibility and bioactivity . Its structure combines a sulfur-containing methylsulfanyl group with a propanoyl chain, which may influence its reactivity, metabolic stability, and interactions with biological targets .
Properties
Molecular Formula |
C10H17NO3S |
|---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
methyl 1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3S/c1-14-10(13)8-4-3-6-11(8)9(12)5-7-15-2/h8H,3-7H2,1-2H3 |
InChI Key |
PDHQHUZIIQKLAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)CCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with 3-(methylsulfanyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrrolidine Derivatives with Modified Substituents
A key structural analog is Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound 2), which replaces the methylsulfanylpropanoyl group with a piperidine-linked sulfonamide moiety . Such differences may impact pharmacokinetics, such as membrane permeability or enzymatic degradation rates.
Another pyrrolidine derivative, Methyl 1-[3-methyl-2-[[3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate, features a more complex oxirane-carbamoyl substituent . The additional carbamoyl group introduces hydrogen-bond donors, which could enhance target binding specificity but may also increase metabolic instability due to susceptibility to hydrolysis.
Compounds with Methylsulfanyl Functional Groups
The 3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0) shares the methylsulfanyl motif but within a triazine scaffold . In microbiological studies, methylsulfanyl-containing compounds like D0 and its analogs (e.g., D1, D41) demonstrated inhibitory effects on microbial interactions. For instance, D1-treated Klebsiella cells failed to evade Tetrahymena predation, suggesting that methylsulfanyl groups may interfere with microbial defense mechanisms .
Propanoyl-Containing Metabolites
The metabolite 3,4,5-trihydroxy-6-{[3-(3-hydroxyphenyl)propanoyl]oxy}oxane-2-carboxylic acid (metab_10661) contains a propanoyl chain but attached to a sugar derivative . Its elevated concentrations in microbial samples (e.g., S3: 2.446; R1: 3.278) suggest metabolic stability under stress conditions, possibly due to the hydroxylated aromatic ring enhancing solubility and resistance to degradation. In contrast, the methylsulfanylpropanoyl group in the target compound may confer greater hydrophobicity, favoring membrane association over aqueous stability.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Pyrrolidine core functionalization : Introduction of the methylsulfanylpropanoyl group via nucleophilic acyl substitution using activated esters (e.g., NHS esters) or coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
Esterification : Methylation of the carboxylate group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or LC-MS.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Key signals include the methylsulfanyl proton (δ ~2.1 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) is typical .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ = 232.3 g/mol) .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of pyrrolidine derivatives like this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-proline derivatives) to control stereochemistry .
- Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen complex for enantioselective ring-opening or cyclization steps .
- Post-Synthesis Analysis : Validate stereochemical integrity via chiral HPLC or polarimetry .
Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering) that may cause signal broadening .
- COSY and NOESY : Identify through-space correlations to confirm substituent proximity and conformational preferences .
- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate assignments .
Q. How can the biological activity of this compound be systematically explored in drug discovery contexts?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like proteases or GPCRs .
- In Vitro Assays :
- Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assays .
- Structure-Activity Relationship (SAR) : Modify the methylsulfanyl or carboxylate groups to assess impact on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
